molecular formula C24H23N3O3S2 B2628727 3-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide CAS No. 670273-76-4

3-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide

Cat. No.: B2628727
CAS No.: 670273-76-4
M. Wt: 465.59
InChI Key: HEYZNBXTGVEBIB-UHFFFAOYSA-N
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Description

3-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a furan ring, and an allyl group. It is primarily used in scientific research due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide involves multiple steps. One common method includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine core.

    Introduction of the Furan Ring: The furan ring is introduced through a substitution reaction, where a suitable furan derivative reacts with the thieno[2,3-d]pyrimidine core.

    Addition of the Allyl Group: The allyl group is added via an allylation reaction, which involves the use of an allyl halide and a base.

    Thioether Formation: The thioether linkage is formed by reacting the thieno[2,3-d]pyrimidine derivative with a thiol compound.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with phenethylamine under appropriate conditions.

Chemical Reactions Analysis

3-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group and the furan ring, leading to the formation of epoxides and other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group in the thieno[2,3-d]pyrimidine core, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thioether linkage, where the sulfur atom can be replaced by other nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines.

Scientific Research Applications

3-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Mechanism of Action

The mechanism of action of 3-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may inhibit certain enzymes or interfere with cellular signaling pathways.

Comparison with Similar Compounds

3-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-2-13-27-23(29)21-18(19-9-6-14-30-19)16-32-22(21)26-24(27)31-15-11-20(28)25-12-10-17-7-4-3-5-8-17/h2-9,14,16H,1,10-13,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYZNBXTGVEBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCCC(=O)NCCC3=CC=CC=C3)SC=C2C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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